

Application Note: Microwave-Assisted Synthesis of 8-Methoxy-3-nitroquinolin-4-ol

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Compound of Interest

Compound Name: 8-methoxy-3-nitroquinolin-4-ol

CAS No.: 866473-10-1

Cat. No.: B2673932

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Abstract & Scientific Rationale

The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for antimalarial, antibacterial, and anticancer therapeutics.[1] Specifically, **8-methoxy-3-nitroquinolin-4-ol** represents a critical intermediate.[1] The 8-methoxy group improves lipophilicity and metabolic stability, while the 3-nitro group serves as a versatile handle for reduction to amines (enabling further derivatization) or as an electron-withdrawing group to modulate pKa.[1]

Traditional thermal synthesis (Gould-Jacobs reaction) requires harsh conditions (250°C+ in diphenyl ether) and suffers from long reaction times and difficult purification.[1] This protocol details a microwave-assisted methodology that leverages dielectric heating to accelerate the condensation and cyclization steps.[1] By utilizing a "one-pot" modification involving ethyl nitroacetate, we bypass the tedious nitration of the pre-formed quinoline, ensuring complete regioselectivity for the 3-position and avoiding competitive nitration on the activated benzene ring.[1]

Key Advantages[1]

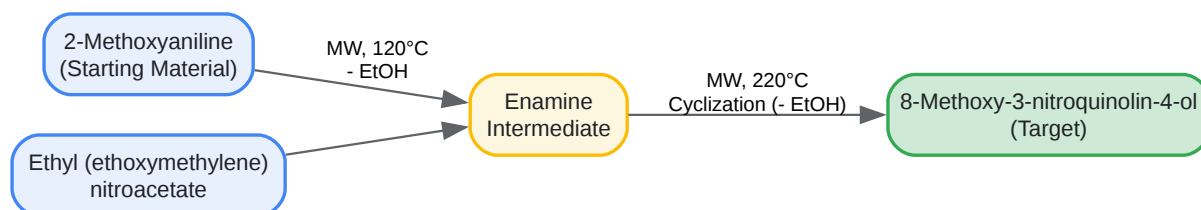
- Regiocontrol: Exclusive formation of the 3-nitro isomer via de novo ring construction.[1]
- Speed: Reaction time reduced from 4–12 hours (thermal) to <30 minutes (microwave).[1]
- Green Chemistry: Solvent-free or minimal solvent conditions reduce waste streams.[1]

Retrosynthetic Analysis & Mechanism

The synthesis is designed around a modified Gould-Jacobs cyclization.[1] Rather than nitrating the 8-methoxyquinolin-4-ol post-synthesis (which risks nitration at the electron-rich 5 or 7 positions), we utilize ethyl (ethoxymethylene)nitroacetate.[1]

Mechanistic Pathway[1][2][3][4][5]

- Condensation: 2-Methoxyaniline attacks the electrophilic carbon of the ethoxymethylene reagent (addition-elimination) to form an enamine intermediate.[1]
- Cyclization: Under high temperature (MW), the enamine undergoes intramolecular nucleophilic aromatic substitution (S_NAr-like) or electrocyclic ring closure onto the benzene ring, eliminating ethanol to form the quinoline core.[1]



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Figure 1: Retrosynthetic pathway utilizing a modified Gould-Jacobs strategy to ensure 3-nitro regioselectivity.

Materials & Instrumentation

Reagents

Reagent	CAS Number	Purity	Role
2-Methoxyaniline (o-Anisidine)	90-04-0	>99%	Nucleophile (Scaffold)
Ethyl nitroacetate	626-35-7	>97%	C3-Nitro Precursor
Triethyl orthoformate (TEOF)	122-51-0	>98%	C1-Linker Source
Acetic Anhydride	108-24-7	ACS Grade	Catalyst/Dehydrating Agent
Dowtherm A (or Diphenyl ether)	8004-13-5	Synthesis	High-BP Solvent (Optional)

Instrumentation

- Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of 300W and 300°C.[1]
- Vessels: 10 mL or 35 mL pressure-rated quartz/glass vials with silicone/PTFE septa.
- Analysis: LC-MS (ESI+), ¹H-NMR (400 MHz, DMSO-d₆).

Experimental Protocol

Part A: In-Situ Preparation of Ethyl (ethoxymethylene)nitroacetate

Note: This reagent is unstable and best prepared fresh or in-situ.[1]

- In a 10 mL microwave vial, mix Ethyl nitroacetate (10 mmol, 1.33 g), Triethyl orthoformate (15 mmol, 2.22 g), and Acetic anhydride (20 mmol, 2.04 g).
- Microwave Irradiation: Heat at 120°C for 10 minutes (Power: Dynamic, Max 100W).
- Vent: Carefully vent the vessel to remove volatile ethyl acetate/ethanol by-products if the reactor allows (or use an open-vessel reflux setup for this step).[1]

- Checkpoint: The solution should turn varying shades of yellow/orange.[1]

Part B: Condensation & Cyclization (The "One-Pot" Method)[1]

This protocol utilizes a stepwise heating ramp to control the exothermic condensation before the high-energy cyclization.[1]

Step 1: Enamine Formation[1][2]

- To the reaction mixture from Part A, add 2-Methoxyaniline (10 mmol, 1.23 g).
- Seal the vessel.
- Microwave Method 1:
 - Temp: 140°C
 - Time: 5 minutes
 - Stirring: High
 - Observation: The mixture will darken significantly.[1] This forms the enamine intermediate.
[1]

Step 2: Cyclization (Gould-Jacobs)

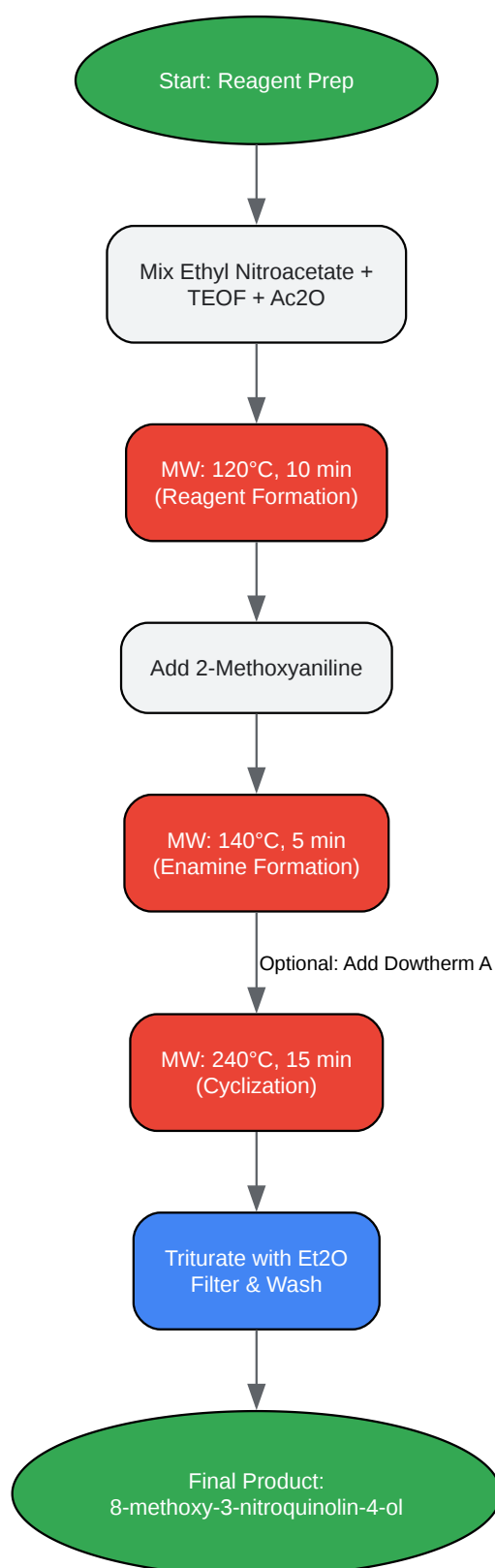
- Optional: If the mixture is too viscous, add 2 mL of Dowtherm A or Sulfolane to facilitate thermal transfer.[1] For "Green" protocols, proceed neat (solvent-free).[1]
- Microwave Method 2:
 - Temp: 220°C - 240°C
 - Pressure Limit: 250 psi (17 bar) - Critical Safety Parameter
 - Time: 10 - 15 minutes

- Power: Dynamic mode (Max 250W)
- Cooling: Allow the vessel to cool to <60°C using compressed air cooling (standard on most MW reactors).[1]

Part C: Workup & Purification[6]

- Precipitation: Upon cooling, the reaction mixture will likely solidify or become a thick tar.[1] Add Diethyl ether (10 mL) or Hexane/EtOAc (1:1) and sonicate to triturate the solid.
- Filtration: Filter the precipitate.[1] The product (**8-methoxy-3-nitroquinolin-4-ol**) is typically sparingly soluble in ether, while impurities remain in solution.[1]
- Washing: Wash the filter cake with cold ethanol (2 x 5 mL).
- Recrystallization: Recrystallize from DMF/Ethanol or Acetic Acid if high purity (>98%) is required.[1]

Process Workflow Diagram



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Figure 2: Step-by-step microwave execution workflow.

Characterization & Quality Control

The product exists in tautomeric equilibrium between the 4-hydroxy and 4-oxo (quinolone) forms.[1] In polar solvents (DMSO), the quinolone form often predominates.[1]

Technique	Expected Signal / Data	Interpretation
Appearance	Yellow to brownish ochre powder	Nitro-quinolines are typically colored.[1]
LC-MS (ESI+)	[M+H] ⁺ = 221.06 m/z	Confirms molecular formula C ₁₀ H ₈ N ₂ O ₄ . [1]
1H NMR (DMSO-d ₆)	δ 12.5-13.0 (br s, 1H)	NH/OH tautomeric proton.[1]
δ 9.1-9.3 (s, 1H)	H-2 proton (highly deshielded by 3-NO ₂).[1]	
δ 7.8 (d, 1H), 7.4 (t, 1H), 7.2 (d, 1H)	Aromatic protons (positions 5, 6, 7).[1]	
δ 3.95 (s, 3H)	Methoxy group at position 8.[1] [3]	

Troubleshooting:

- Low Yield: If the cyclization is incomplete, increase the temperature to 250°C. The activation energy for forming the C-C bond in the Gould-Jacobs reaction is high.[1]
- Pressure Errors: The elimination of ethanol generates pressure.[1] Ensure the vessel volume is not >50% full.[1] Use a "vent-and-reseal" method between Step 1 and Step 2 if pressure limits are tripped.[1]

Safety & Compliance

- Explosion Hazard: Nitro compounds can be energetic.[1] While 3-nitroquinolines are generally stable, ethyl nitroacetate is a high-energy precursor.[1] Do not scale up this microwave reaction beyond 10-20 mmol in a single batch without specific calorimetric testing.

- Thermal Hazards: The reactor reaches 240°C. Use proper PPE (thermal gloves) when handling vessels post-reaction.[1]
- Venting: Perform all venting in a fume hood. The reaction releases ethanol and potentially small amounts of irritating vapors.[1]

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